![molecular formula C11H18O B14584391 Spiro[bicyclo[4.3.1]decane-10,2'-oxirane] CAS No. 61244-53-9](/img/structure/B14584391.png)
Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic decane ring system fused with an oxirane (epoxide) ring. The spirocyclic configuration, where two rings are connected through a single carbon atom, imparts distinct chemical and physical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] typically involves the formation of the bicyclic decane structure followed by the introduction of the oxirane ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in a Diels-Alder reaction can form the bicyclic structure. Subsequent epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) can introduce the oxirane ring.
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[bicyclo[4.3.1]decane-10,2’-[1,3]dioxolane]
- Spiro[bicyclo[4.3.1]decane-10,2’-[1,3]dioxane]
- Spiro[bicyclo[4.3.1]decane-10,2’-[1,3]dioxepane]
Uniqueness
Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other spirocyclic compounds. The oxirane ring’s strained three-membered structure makes it highly reactive, enabling a wide range of chemical transformations.
Propriétés
Numéro CAS |
61244-53-9 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
spiro[bicyclo[4.3.1]decane-10,2'-oxirane] |
InChI |
InChI=1S/C11H18O/c1-2-5-10-7-3-6-9(4-1)11(10)8-12-11/h9-10H,1-8H2 |
Clé InChI |
HYXYUTMZARZABX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCCC(C1)C23CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



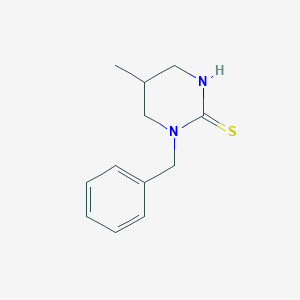
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
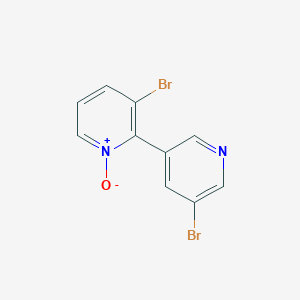

![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)
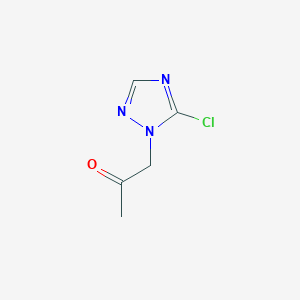
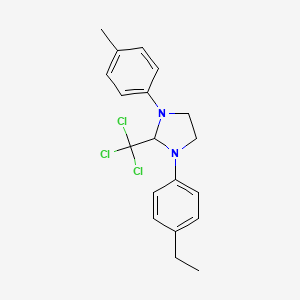
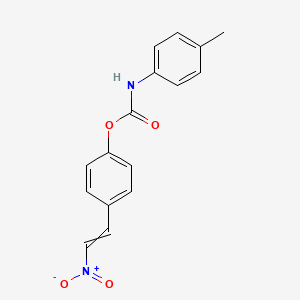

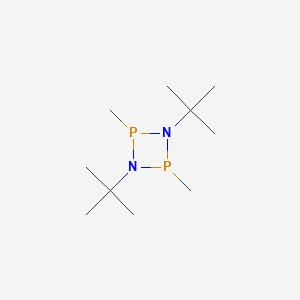
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran](/img/structure/B14584372.png)
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)
